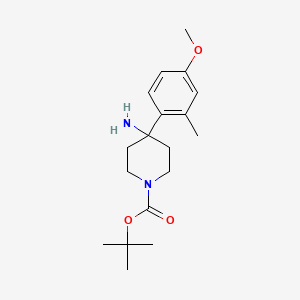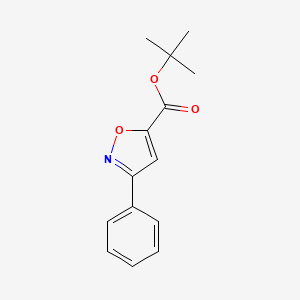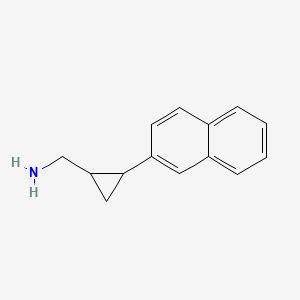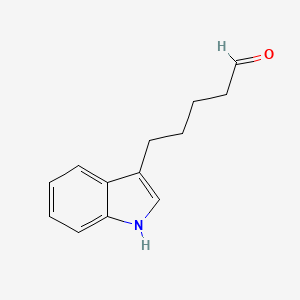
5-(1H-indol-3-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indol-3-yl)pentanal is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals. The indole structure is a key component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-3-yl)pentanal typically involves the reaction of indole with a pentanal derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-(1H-Indol-3-yl)pentanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(1H-Indol-3-yl)pentanoic acid.
Reduction: 5-(1H-Indol-3-yl)pentanol.
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
5-(1H-Indol-3-yl)pentanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(1H-indol-3-yl)pentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in neurotransmitter synthesis, such as tryptophan hydroxylase and monoamine oxidase.
Pathways Involved: It influences the serotonin and melatonin pathways, which are crucial for mood regulation, sleep, and other physiological processes.
Comparación Con Compuestos Similares
- 5-(1H-Indol-3-yl)pentanoic acid
- 5-(1H-Indol-3-yl)pentanol
- 5-(1H-Indol-3-yl)pyrazolyl derivatives
Comparison:
- 5-(1H-Indol-3-yl)pentanal vs. 5-(1H-Indol-3-yl)pentanoic acid: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the carboxylic acid group in 5-(1H-indol-3-yl)pentanoic acid .
- This compound vs. 5-(1H-Indol-3-yl)pentanol: The alcohol group in 5-(1H-indol-3-yl)pentanol provides different reactivity and solubility properties compared to the aldehyde group in this compound .
- This compound vs. 5-(1H-Indol-3-yl)pyrazolyl derivatives: The pyrazolyl derivatives exhibit unique binding properties and colorimetric sensing abilities, which are not present in this compound .
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
5-(1H-indol-3-yl)pentanal |
InChI |
InChI=1S/C13H15NO/c15-9-5-1-2-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-10,14H,1-2,5-6H2 |
Clave InChI |
XDNRUGUSMFCACP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


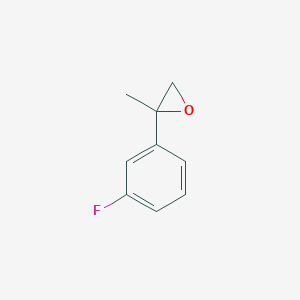
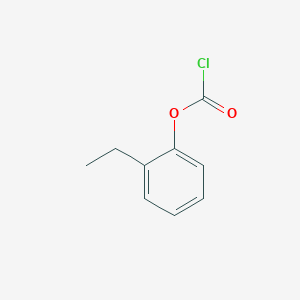

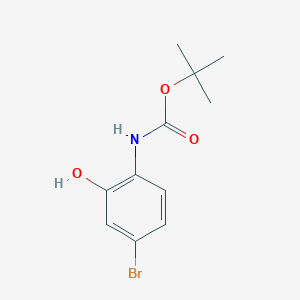
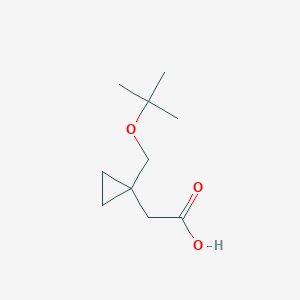
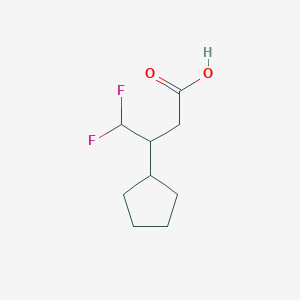
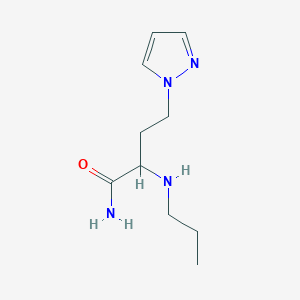
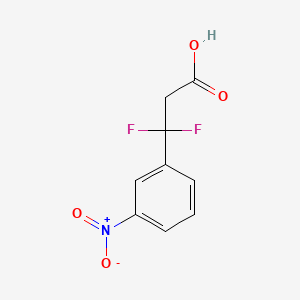

![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
